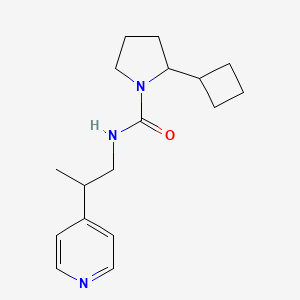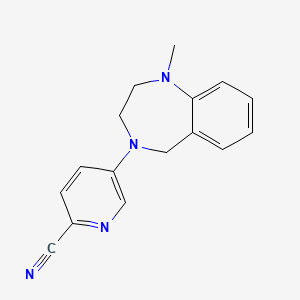![molecular formula C15H19N3OS B7639404 (2,3-Dimethylthiomorpholin-4-yl)-(3-methylimidazo[1,5-a]pyridin-1-yl)methanone](/img/structure/B7639404.png)
(2,3-Dimethylthiomorpholin-4-yl)-(3-methylimidazo[1,5-a]pyridin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-Dimethylthiomorpholin-4-yl)-(3-methylimidazo[1,5-a]pyridin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is synthesized using a specific method that involves several steps, and it has been found to have a mechanism of action that makes it suitable for use in scientific research studies.
作用機序
The mechanism of action of (2,3-Dimethylthiomorpholin-4-yl)-(3-methylimidazo[1,5-a]pyridin-1-yl)methanone involves the inhibition of specific enzymes that are involved in the inflammatory response and cancer cell proliferation. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the inflammatory response and cancer cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been investigated in several scientific research studies. This compound has been found to reduce the levels of pro-inflammatory cytokines and chemokines, which are molecules that are involved in the inflammatory response. It has also been found to inhibit the growth and proliferation of cancer cells.
実験室実験の利点と制限
The advantages of using (2,3-Dimethylthiomorpholin-4-yl)-(3-methylimidazo[1,5-a]pyridin-1-yl)methanone in lab experiments include its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. However, the limitations of using this compound include its potential toxicity and the need for further studies to investigate its safety and efficacy.
将来の方向性
There are several future directions for the use of (2,3-Dimethylthiomorpholin-4-yl)-(3-methylimidazo[1,5-a]pyridin-1-yl)methanone in scientific research studies. These include the investigation of its potential as a therapeutic agent for other diseases, such as arthritis and Alzheimer's disease. Additionally, further studies are needed to investigate the safety and efficacy of this compound in animal models and clinical trials. Finally, the development of new derivatives of this compound with improved properties and efficacy is an area of future research.
合成法
The synthesis of (2,3-Dimethylthiomorpholin-4-yl)-(3-methylimidazo[1,5-a]pyridin-1-yl)methanone involves a series of steps that require the use of specific reagents and conditions. The first step involves the reaction of 3-methylimidazo[1,5-a]pyridine with ethyl 2-bromoacetate in the presence of potassium carbonate. This reaction results in the formation of ethyl 2-(3-methylimidazo[1,5-a]pyridin-1-yl)acetate. The next step involves the reaction of the ethyl ester with thiomorpholine in the presence of sodium hydride, which results in the formation of this compound.
科学的研究の応用
(2,3-Dimethylthiomorpholin-4-yl)-(3-methylimidazo[1,5-a]pyridin-1-yl)methanone has been found to have potential applications in the field of medicinal chemistry. This compound has been used in scientific research studies to investigate its mechanism of action and its potential as a therapeutic agent. It has been found to have anti-inflammatory and anti-cancer properties, making it a promising compound for the development of new drugs.
特性
IUPAC Name |
(2,3-dimethylthiomorpholin-4-yl)-(3-methylimidazo[1,5-a]pyridin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-10-11(2)20-9-8-17(10)15(19)14-13-6-4-5-7-18(13)12(3)16-14/h4-7,10-11H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDWZESQLHBLHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(SCCN1C(=O)C2=C3C=CC=CN3C(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-[5-[[(3-Fluoropyridin-2-yl)amino]methyl]pyridin-2-yl]piperidin-2-yl]ethanol](/img/structure/B7639326.png)
![1-(8-Azaspiro[4.5]decan-8-yl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B7639344.png)

![1-[[1-(3-Fluoropyridin-2-yl)piperidin-3-yl]methyl]-4-methylpiperazine](/img/structure/B7639370.png)
![5-(3-Ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)pyridine-2-carbonitrile](/img/structure/B7639377.png)

![3-[(1-Ethylimidazol-2-yl)methyl]-7-phenylpyrazolo[3,4-d]triazin-4-one](/img/structure/B7639407.png)

![5-[[2-(Hydroxymethyl)cyclopentyl]amino]pyridine-2-carbonitrile](/img/structure/B7639421.png)
![N-[1-(3,3-dimethylpyrrolidine-1-carbonyl)cyclopentyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7639433.png)

![Methyl 2-[(5-tert-butyl-1,3,4-oxadiazol-2-yl)methylamino]-6-fluorobenzoate](/img/structure/B7639447.png)
![N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]benzenesulfonamide](/img/structure/B7639453.png)